

The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: Methoxyacetic Acid

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Abstract

2-Methoxyacetic acid (2-MAA), a simple ether carboxylic acid, has transitioned from an industrial chemical intermediate to a molecule of significant interest in biomedical research. Its role as the primary bioactive metabolite of 2-methoxyethanol has prompted extensive toxicological studies, which in turn have unveiled its potent effects on cellular processes, including apoptosis and cell cycle arrest. This technical guide provides a comprehensive overview of the synthesis, discovery, and key biological activities of **2-Methoxyacetic acid**, with a focus on its application in cancer research. Detailed experimental protocols for its principal synthetic routes are presented, alongside a summary of relevant quantitative data and a visualization of its apoptotic signaling pathway.

Introduction and Discovery

2-Methoxyacetic acid ($\text{CH}_3\text{OCH}_2\text{COOH}$) is a bifunctional organic compound, structurally a derivative of acetic acid where a hydrogen of the methyl group is substituted by a methoxy group. While the exact historical details of its initial discovery are not extensively documented, its synthesis and characterization are rooted in the classical methods of organic chemistry developed in the 19th and early 20th centuries. Its significance grew with the industrial use of its parent compound, 2-methoxyethanol, a solvent in various commercial products. Subsequent toxicological studies identified **2-methoxyacetic acid** as the active metabolite responsible for the reproductive and developmental toxicity of 2-methoxyethanol. More recently, research has

focused on its anticancer properties, demonstrating its ability to inhibit the growth of tumor cells.[1]

Synthesis of 2-Methoxyacetic Acid

There are two primary methods for the synthesis of **2-methoxyacetic acid**: the reaction of a haloacetic acid salt with a methoxide and the catalytic oxidation of 2-methoxyethanol. The latter is the preferred industrial route.

Synthesis via Nucleophilic Substitution

This classic laboratory-scale synthesis is a variation of the Williamson ether synthesis. It involves the reaction of a salt of a haloacetic acid, typically sodium chloroacetate, with sodium methoxide.

Experimental Protocol:

- **Preparation of Sodium Methoxyacetate:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium methoxide in an excess of methanol.
- Slowly add sodium chloroacetate to the solution.
- Heat the mixture to reflux and maintain for several hours to ensure the completion of the reaction.
- **Isolation of 2-Methoxyacetic Acid:** After cooling, the excess methanol is removed by distillation.
- The resulting sodium methoxyacetate is then neutralized with a strong acid, such as hydrochloric acid, to liberate the free **2-methoxyacetic acid**.
- The crude **2-methoxyacetic acid** is then purified by vacuum distillation.

Synthesis via Catalytic Oxidation of 2-Methoxyethanol

This method is the primary industrial route for producing **2-methoxyacetic acid** due to its efficiency and the availability of the starting material. It involves the oxidation of 2-methoxyethanol in the presence of a catalyst.

Experimental Protocol:

- **Reaction Setup:** A stirred tank reactor is charged with 2-methoxyethanol and water. A heterogeneous catalyst, typically platinum on a carbon support (Pt/C), is added to the mixture.
- **Oxidation:** The reactor is pressurized with oxygen or air, and the temperature is raised to the desired level (typically between 40°C and 80°C). The reaction is exothermic and requires careful temperature control.
- **Monitoring and Work-up:** The reaction is monitored for the consumption of 2-methoxyethanol. Upon completion, the catalyst is removed by filtration.
- **Purification:** The aqueous solution of **2-methoxyacetic acid** is then subjected to distillation to remove water and any unreacted 2-methoxyethanol, yielding the purified product.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃ H ₆ O ₃	--INVALID-LINK--
Molar Mass	90.08 g/mol	--INVALID-LINK--
Appearance	Colorless liquid	--INVALID-LINK--
Density	1.177 g/cm ³	--INVALID-LINK--
Melting Point	7 °C	--INVALID-LINK--
Boiling Point	203-204 °C	--INVALID-LINK--
pKa	3.57	Wikipedia

Reaction Parameters and Yields

Synthesis Method	Key Reactants	Catalyst	Temperature (°C)	Pressure	Yield (%)	Purity (%)
Nucleophilic Substitution	Sodium chloroacetate, Sodium methoxide	None	Reflux	Atmospheric	90-91	>99
Catalytic Oxidation	2-Methoxyethanol, Oxygen	Pt/C	20-100	0.01-2 MPa	91-96	>99

Spectroscopic Data

- ¹H NMR (Predicted, 800 MHz, D₂O): δ 4.10 (s, 2H, -OCH₂-), 3.45 (s, 3H, -OCH₃).
- Mass Spectrum (Electron Ionization): Major peaks at m/z 45, 59, 90.
- Infrared Spectrum (Gas Phase): Characteristic peaks around 2950 cm⁻¹ (C-H stretch), 1730 cm⁻¹ (C=O stretch), and 1120 cm⁻¹ (C-O stretch).

Biological Activity and Signaling Pathway

2-Methoxyacetic acid has been shown to inhibit the growth of various cancer cell lines, including prostate cancer, by inducing apoptosis and cell cycle arrest.

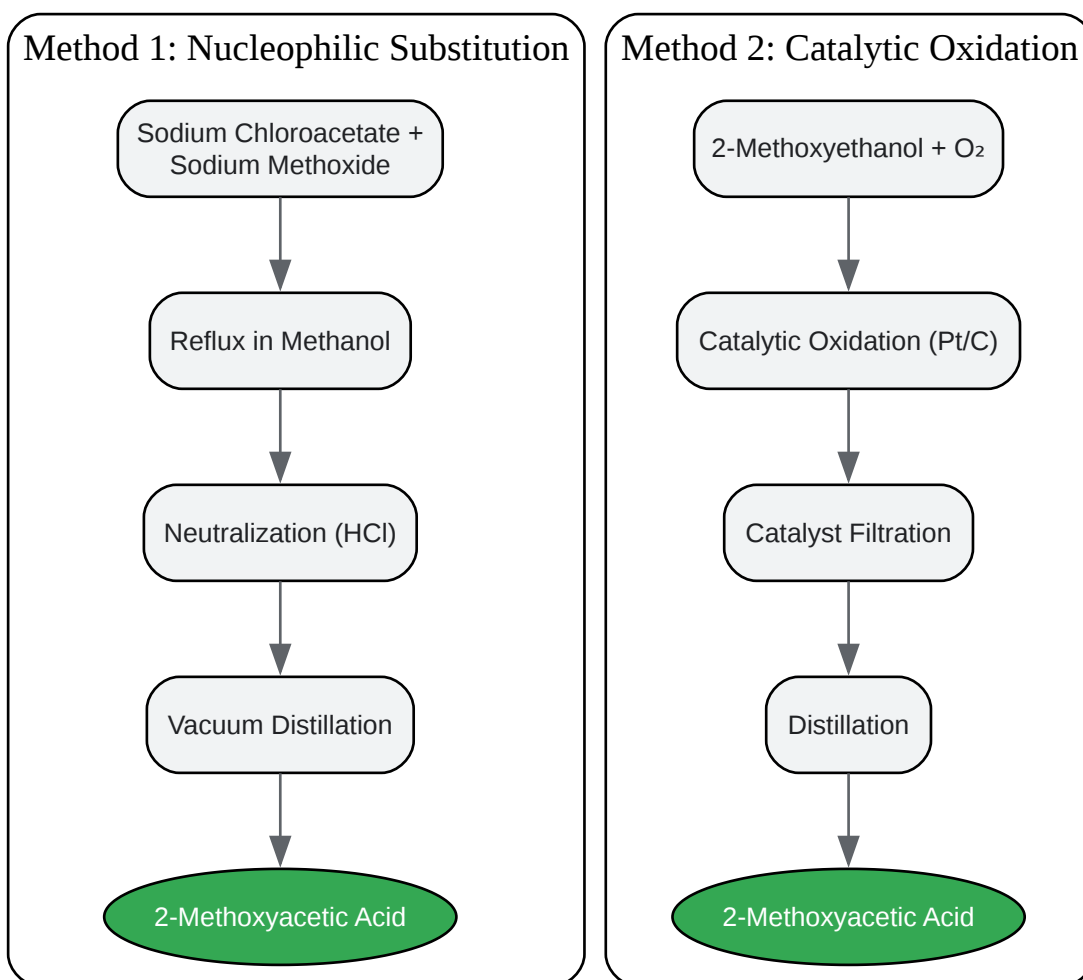
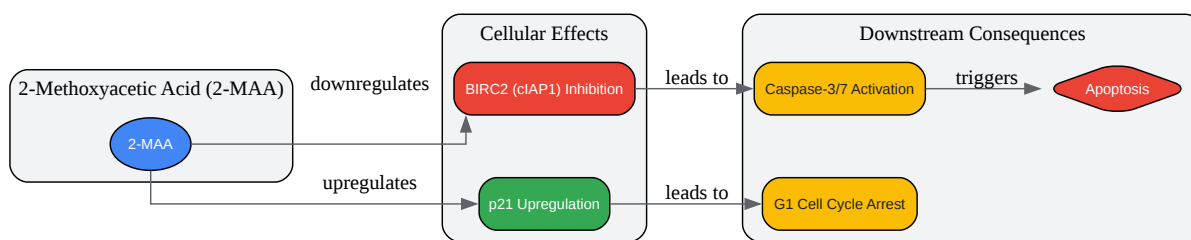
Apoptosis Induction

2-MAA induces apoptosis through the intrinsic pathway. A key mechanism is the downregulation of the anti-apoptotic protein Baculoviral IAP Repeat Containing 2 (BIRC2), also known as cIAP1. The reduction in BIRC2 leads to the activation of effector caspases, primarily Caspase-3 and Caspase-7, which then execute the apoptotic program, leading to cell death.

Cell Cycle Arrest

In addition to inducing apoptosis, 2-MAA can cause cell cycle arrest at the G1 phase. This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21. The p21 protein inhibits the activity of cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle from the G1 to the S phase.

Signaling Pathway Diagram



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References

- 1. 2-Methoxyethyl acetate(110-49-6) ¹³C NMR [m.chemicalbook.com]
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